N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
N-[4-(4-butan-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-13(2)18-9-11-19(12-10-18)23(21,22)16-7-5-15(6-8-16)17-14(3)20/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMKRJIZHTAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the reaction of 4-(butan-2-yl)piperazine with a sulfonyl chloride derivative, followed by acylation with acetic anhydride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific structural features, such as the butan-2-yl group on the piperazine ring. This structural modification can influence its biological activity and pharmacokinetic properties, making it distinct from other similar compounds .
Biological Activity
N-(4-{[4-(butan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring, a sulfonamide group, and an acetamide moiety. Its molecular formula is , with a molar mass of approximately 429.65 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS) and as an antibacterial agent.
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperazine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies suggest that the compound may inhibit bacterial growth through interference with essential metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors have applications in managing urinary tract infections . The inhibitory activity against these enzymes suggests that this compound could be a candidate for further pharmacological development.
3. CNS Activity
Compounds related to piperazine derivatives have been studied for their CNS effects, including anxiolytic and antidepressant activities. The structural similarity to known CNS agents implies that this compound may also possess psychoactive properties . Computational studies have suggested favorable binding interactions with neurotransmitter receptors, indicating potential therapeutic applications in mood disorders.
Research Findings
A variety of studies have explored the biological activity of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Omar et al. (1996) | Anti-inflammatory | Compounds showed significant anti-inflammatory effects in animal models. |
| Kumar et al. (2009) | Anticancer | Piperazine derivatives demonstrated cytotoxicity against cancer cell lines. |
| Wani et al. (2017) | Antimicrobial | Several derivatives exhibited strong antibacterial activity against multiple strains. |
These findings highlight the diverse pharmacological potential of compounds featuring the piperazine and sulfonamide moieties.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various piperazine derivatives, this compound was tested against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Enzyme Inhibition Profile
A detailed kinetic study assessed the inhibition of AChE by this compound using spectrophotometric methods. The results indicated a competitive inhibition mechanism, with a calculated inhibition constant (Ki) that supports its development as a therapeutic agent for cognitive disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
